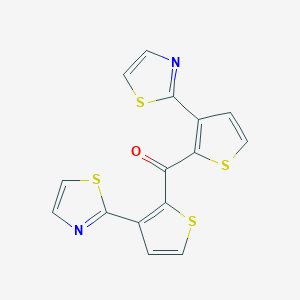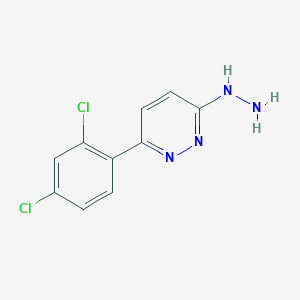
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is a heterocyclic compound that incorporates both thiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method includes the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . This reaction is a modified version of the Hantzsch thiazole synthesis, which is a well-known method for producing thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new pharmaceuticals.
Medicine: Due to its anticancer properties, it is being explored for potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. For example, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as thiophene-2-carboxylic acid, also show comparable properties.
Uniqueness
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is unique due to the combination of both thiazole and thiophene rings in its structure. This dual presence enhances its biological activity and broadens its range of applications compared to compounds containing only one of these moieties .
Propriétés
Formule moléculaire |
C15H8N2OS4 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H |
Clé InChI |
QRLINOOAXDGZJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)


![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)
